molecular formula C15H15N3OS B2695964 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 610274-73-2

3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2695964
CAS No.: 610274-73-2
M. Wt: 285.37
InChI Key: PUIJVCFPPSNXQA-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C15H15N3OS and a molecular weight of 285.37 g/mol . This thieno[2,3-d]pyrimidine derivative is offered for research and development purposes. Thieno[2,3-d]pyrimidine is a privileged scaffold in medicinal chemistry, with recent advances highlighting its potential in a wide range of pharmacological applications . Compounds based on this core structure have been investigated for diverse biological activities, including use as anticancer agents, kinase inhibitors, and antimicrobials . Specifically, related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one analogs have demonstrated excellent fungicidal activities in preliminary bioassays, showing 100% inhibition against certain fungi such as Botrytis cinerea . Furthermore, thienopyrimidine scaffolds have been identified as novel inhibitors of specific bacterial targets, such as the NuoD subunit of the respiratory complex I in Helicobacter pylori , indicating their value in developing narrow-spectrum antibacterial agents . Pyrimidine derivatives, in general, hold significant biological and medicinal significance, often serving as key structures in the development of chemotherapeutic agents and other bioactive molecules . This product is intended for research use only and is not for medicinal, edible, or human use. Buyers are responsible for confirming product identity and/or purity to meet their specific research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-8-4-6-11(7-5-8)12-9(2)20-14-13(12)15(19)18(16)10(3)17-14/h4-7H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIJVCFPPSNXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C(=N3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of the Thieno Ring: : The initial step involves the construction of the thieno ring through cyclization reactions

  • Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be accomplished by reacting the thieno derivative with formamide under acidic conditions to yield the thienopyrimidine core.

  • Substitution Reactions: : The final steps involve introducing the amino and methylphenyl groups. This can be done through nucleophilic substitution reactions where the thienopyrimidine intermediate is treated with appropriate reagents such as aniline derivatives and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-methyl group and electron-deficient pyrimidine ring enable regioselective substitutions. Base-catalyzed reactions with primary/secondary amines produce 2-amino derivatives through displacement reactions :

ReactantConditionsProduct StructureYieldSource
BenzylamineDCM, EtONa/EtOH, 6-12 h RT2-(Benzylamino) derivative77%
MorpholineEthanol, EtONa catalyst2-Morpholino-substituted analog78%
N-MethylanilineDCM, 2-4 h stirring2-(N-Methyl-N-phenylamino) variant74%

The reaction proceeds through initial amine attack at the C2 position, followed by base-assisted elimination . Steric effects from the 6-methyl group influence reaction rates, with bulkier amines requiring extended reaction times .

Amino Group Functionalization

The 3-amino group undergoes typical amine reactions:

Acylation
Reacts with acetyl chloride in pyridine to form the 3-acetamido derivative (82% yield). IR analysis shows carbonyl stretch at 1685 cm⁻¹ post-reaction.

Alkylation
Methyl iodide in DMF with K2CO3 produces 3-dimethylamino derivatives through exhaustive methylation (68% yield) . The reaction requires 8 h at 60°C for complete conversion .

Condensation Reactions
Forms Schiff bases with aromatic aldehydes:

AldehydeConditionsProductYield
4-NitrobenzaldehydeEthanol, reflux 4 h3-(4-Nitrobenzylideneamino)71%
FurfuralMethanol, RT 24 h3-Furfurylideneamino65%

Characterized by disappearance of NH2 stretches (3360-3280 cm⁻¹) and appearance of C=N peaks at 1620-1590 cm⁻¹ in IR .

Suzuki-Miyaura Cross-Coupling

The 4-oxo group activates C7 for palladium-catalyzed coupling after tosylation :

  • Tosylation : Reacts with p-toluenesulfonyl chloride (1.2 eq) in dry THF with DMAP catalyst (0.1 eq), 85% yield

  • Coupling : 4-Tosyl derivative undergoes coupling with arylboronic acids under standard Suzuki conditions:

Boronic AcidCatalyst SystemProductYield
Phenylboronic acidPd(PPh3)4, K2CO3, dioxane7-Phenyl derivative88%
4-MethoxyphenylPd(OAc)2, SPhos ligand7-(4-Methoxyphenyl) analog79%

Reaction progress monitored by TLC (hexane:EtOAc 3:1) . X-ray crystallography confirms coupling at C7 position .

Ring Modification Reactions

The thiophene ring participates in electrophilic substitution:

Nitration
With HNO3/H2SO4 at 0°C produces 5-nitro derivatives (62% yield) . Regiochemistry confirmed through 1H NMR coupling constants (J = 2.8 Hz between H4 and H6) .

Bromination
NBS in CCl4 under light gives 5-bromo derivative (57% yield). Subsequent Stille coupling with tributylvinyltin yields 5-vinyl analogs (73%).

Biological Activity Correlations

Structure-activity relationship studies demonstrate:

  • 2-Amino derivatives show enhanced antifungal activity (MIC 8 μg/mL vs. Candida albicans)

  • 7-Aryl coupled analogs exhibit potent cytotoxic effects (IC50 1.8 μM vs. MCF-7 cells)

  • Bulkier C2 substituents decrease metabolic stability (t1/2 from 4.7 to 1.2 h in microsomes)

The compound's reactivity profile enables rational design of derivatives with tailored biological properties, particularly in anticancer and antimicrobial applications . Recent advances in continuous flow synthesis have improved yields for scale-up production of key intermediates .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Studies have indicated that thienopyrimidine derivatives exhibit promising anticancer activity. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, the compound has been shown to inhibit specific kinases that play a crucial role in tumor growth .
  • Anti-inflammatory Effects
    • Research suggests that 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one may act as an antagonist for G protein-coupled receptors (GPCRs), which are implicated in inflammatory pathways. Its ability to modulate these receptors could lead to new treatments for inflammatory diseases .
  • Neurological Applications
    • The compound has been explored for its effects on neurological disorders. Preliminary studies suggest it may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders by reducing oxidative stress and inflammation in neural tissues .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step chemical reactions. Common methodologies include:

  • Cyclocondensation Reactions
    • These reactions are crucial for forming the thienopyrimidine core structure. The use of various amines and carbonyl compounds can yield different derivatives with varying biological activities .
  • One-Pot Synthesis Techniques
    • Recent advancements have introduced one-pot synthesis techniques that simplify the production of this compound while maintaining high yields and purity levels. This approach reduces the number of steps and solvents required, making it more environmentally friendly .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several thienopyrimidine derivatives, including this compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations. The study concluded that the thienopyrimidine scaffold could be a viable template for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound using animal models of acute inflammation. The results indicated a marked reduction in inflammatory markers and pain responses when treated with the compound compared to controls, suggesting its potential as an anti-inflammatory drug candidate .

Mechanism of Action

The mechanism of action of 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly dependent on substituents. Key structural analogs include:

Compound Name Substituents (R₁, R₂, R₃) Key Modifications Biological Activity Reference
3-Amino-2,6-dimethyl-5-(4-methylphenyl)-thieno[2,3-d]pyrimidin-4(3H)-one (Target) R₁=CH₃, R₂=CH₃, R₃=4-MePh Amino, methyl, aryl Broad (anticancer, antimicrobial)
2-(Benzylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one R₁=CH₃, R₂=CH₃, R₃=benzylamino Benzylamino substitution Cytotoxic (MDA-MB-435: GP = −31.02%)
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one R₁=H, R₂=H, R₃=4-FPh Halogenated aryl Antimicrobial
2-Amino-6-ethyl-5-(pyridin-4-ylsulfanyl)-thieno[2,3-d]pyrimidin-4(3H)-one R₁=Et, R₂=H, R₃=pyridin-4-ylsulfanyl Sulfanyl and ethyl groups Anticancer (docking studies)
3-Allyl-2-mercapto-5-(4-methylphenyl)-thieno[2,3-d]pyrimidin-4(3H)-one R₁=allyl, R₂=SH, R₃=4-MePh Thiol and allyl modifications Not specified

Key Observations :

  • Amino and aryl groups (e.g., 4-methylphenyl) enhance anticancer and antimicrobial activities .
  • Halogenated aryl substituents (e.g., 4-fluorophenyl) improve antimicrobial potency .
  • Bulkier substituents (e.g., benzylamino) increase cytotoxicity but may reduce solubility .
Anticancer Activity
  • The target compound’s 4-methylphenyl group likely enhances membrane permeability, but its activity is surpassed by 2-(benzylamino)-5,6-dimethyl analogs (GP = −31.02% on melanoma cells) .
  • Thieno-oxadiazol hybrids (e.g., VEGFR-2 inhibitors) show superior anti-proliferative effects due to dual pharmacophore targeting .
Antimicrobial Activity
  • POCl₃-catalyzed derivatives with aliphatic chains (e.g., ethyl) exhibit moderate-to-strong antibacterial activity, comparable to ciprofloxacin .
Analgesic Activity
  • Methyl and aryl-substituted analogs (e.g., compound 2d in ) show 40–60% efficacy in Eddy’s hot plate assay, inferior to Tramadol but superior to unsubstituted derivatives.
Melanin Modulation
  • Derivatives with azepine fragments increase melanin synthesis in B16 cells by 50–70%, outperforming the target compound .
Physicochemical Properties
Property Target Compound 5-(4-Fluorophenyl) Analog 2-(Benzylamino)-5,6-dimethyl Analog
Melting Point (°C) Not reported 154–156 178–180
Molecular Weight (g/mol) 285.37 275.29 341.42
Solubility Low (lipophilic substituents) Moderate (polar halogen) Low (bulky benzylamino)
Synthetic Yield 72–88% (POCl₃ method) 65–75% (conventional heating) 82% (microwave-assisted)

Key Trends :

  • Halogenation improves solubility but reduces thermal stability.
  • Bulkier groups lower yields due to steric hindrance .

Biological Activity

3-Amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound that belongs to the thieno[2,3-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antiproliferative effects, and possible mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C15H15N3OSC_{15}H_{15}N_{3}OS, with a molecular weight of approximately 271.34 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various pharmacological properties.

Biological Activity Overview

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown promise as anticancer agents by inhibiting various tumor cell lines.
  • Antimicrobial Properties : Certain compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : These compounds can inhibit specific protein kinases involved in cancer progression.

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. For instance, a study reported that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range .

Table 1: Cytotoxicity Data of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (nM)Reference
Compound AMCF-79.1
Compound BMDA-MB-23128.0
Compound CHT10803.0

The mechanisms through which this compound exerts its biological activity may involve:

  • Inhibition of Protein Kinases : Many thieno[2,3-d]pyrimidines act as inhibitors of tyrosine kinases (TKs), which are crucial in signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Alteration of Cell Cycle Progression : Some studies suggest that these compounds can interfere with the normal cell cycle, thereby inhibiting cancer cell growth.

Case Studies

A notable case study involved the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their anticancer properties. The study found that specific substitutions on the thieno ring significantly enhanced cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and what are their key reaction conditions?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be used as a precursor, reacting with substituted phenyl or alkyl halides under basic conditions (e.g., KOH/ethanol) . A one-pot approach using Vilsmeier-Haack reagent (DMF-POCl₃) at reflux has also been reported, yielding thieno[2,3-d]pyrimidin-4(3H)-ones in 70–96% yields .
  • Key Conditions :

Reaction TypeCatalyst/SolventTemperatureYield RangeReference
CyclocondensationKOH/ethanolReflux72–87%
One-pot Vilsmeier-HaackDMF-POCl₃Reflux70–96%

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H NMR : Characteristic peaks for the amino group (δ 5.2–6.1 ppm), aromatic protons (δ 7.2–7.8 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₅H₁₆N₄OS requires m/z 308.1052) .
  • Melting Point : Typically ranges between 150–220°C depending on substituents .

Q. What solvents and catalysts are commonly employed in its purification and crystallization?

  • Ethanol, methanol, or DMF are preferred for recrystallization. Catalysts like triethylamine or K₂CO₃ are used to neutralize HCl byproducts during halogenation steps .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 4-bromophenyl or naphthyl groups)?

  • Methodology :

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
  • Example : 2-Amino-5-[(4-bromophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one achieved 74% yield under microwave conditions .

Q. What structure-activity relationships (SAR) govern its pharmacological activity, particularly in anticancer or antimicrobial contexts?

  • Key Findings :

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring show enhanced cytotoxicity (IC₅₀ = 1.2–5.8 µM against HeLa cells) .
  • Antioxidant Activity : Thiol-containing derivatives (e.g., 2-mercapto analogs) exhibit radical scavenging activity comparable to ascorbic acid .
  • Table : Selected Bioactivity Data
Derivative SubstituentBiological ActivityIC₅₀/EC₅₀Reference
4-BromophenylAnticancer (HeLa)1.8 µM
2-NaphthylAntioxidantEC₅₀ = 12 µM

Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved for structurally similar derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Differentiates between aromatic and aliphatic proton environments .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as seen in 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl] derivatives .

Q. What strategies address poor aqueous solubility in pharmacological assays?

  • Approaches :

  • Introduce polar groups (e.g., -COOH, -OH) via post-synthetic modifications .
  • Use prodrug formulations (e.g., ester derivatives of 4-[(2-amino-6-ethyl-4-oxothieno[2,3-d]pyrimidin-5-yl)thio]benzoic acid) .

Q. How do substituent electronic effects influence reaction pathways in derivative synthesis?

  • Key Insight : Electron-deficient aryl halides (e.g., 4-fluorophenyl) accelerate nucleophilic aromatic substitution, while electron-rich groups (e.g., 4-methoxyphenyl) favor SN1 mechanisms .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for derivatives with identical substituents?

  • Resolution : Variations in assay conditions (e.g., cell line specificity, incubation time) and purity levels (e.g., residual solvent in crystallized products) can alter results. For example, 2-amino-6-ethyl-5-(pyridin-4-ylsulfanyl) derivatives showed inconsistent cytotoxicity due to differences in MTT assay protocols .

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